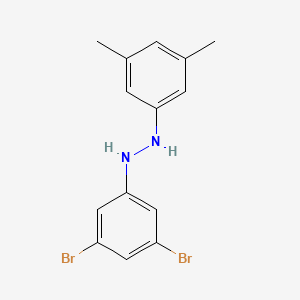
1-(3,5-Dibromophenyl)-2-(3,5-dimethylphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromophenyl)-2-(3,5-dimethylphenyl)hydrazine is an organic compound characterized by the presence of two aromatic rings substituted with bromine and methyl groups, respectively
Preparation Methods
The synthesis of 1-(3,5-Dibromophenyl)-2-(3,5-dimethylphenyl)hydrazine typically involves the reaction of 3,5-dibromobenzene with 3,5-dimethylphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
1-(3,5-Dibromophenyl)-2-(3,5-dimethylphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dibromophenyl)-2-(3,5-dimethylphenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3,5-Dibromophenyl)-2-(3,5-dimethylphenyl)hydrazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,5-Dibromophenyl)-2-(3,5-dimethylphenyl)hydrazine stands out due to its unique combination of bromine and methyl substitutions on the aromatic rings. Similar compounds include:
- 1-(3,5-Dibromophenyl)-2-phenylhydrazine
- 1-(3,5-Dimethylphenyl)-2-phenylhydrazine
- 1-(3,5-Dibromophenyl)-2-(4-methylphenyl)hydrazine
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and applications.
Properties
CAS No. |
6311-56-4 |
|---|---|
Molecular Formula |
C14H14Br2N2 |
Molecular Weight |
370.08 g/mol |
IUPAC Name |
1-(3,5-dibromophenyl)-2-(3,5-dimethylphenyl)hydrazine |
InChI |
InChI=1S/C14H14Br2N2/c1-9-3-10(2)5-13(4-9)17-18-14-7-11(15)6-12(16)8-14/h3-8,17-18H,1-2H3 |
InChI Key |
JOESANGUNBNQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NNC2=CC(=CC(=C2)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















